1-(3,4-Dichlorophenyl)-3-[(3-fluorophenyl)amino]azolidine-2,5-dione
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[(3-fluorophenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones. These compounds are known for their diverse applications in medicinal chemistry and materials science. The presence of dichlorophenyl and fluorophenyl groups in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[(3-fluorophenyl)amino]azolidine-2,5-dione typically involves the following steps:
Formation of the azolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dichlorophenyl group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.
Attachment of the 3-fluorophenylamino group: This can be done through nucleophilic substitution reactions using fluorinated aromatic amines.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of catalysts: To enhance reaction rates.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[(3-fluorophenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in the reduction of specific functional groups.
Substitution: Such as halogen substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(3-fluorophenyl)amino]azolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]azolidine-2,5-dione: Similar structure but with a different position of the fluorine atom.
1-(3,4-Dichlorophenyl)-3-[(3-chlorophenyl)amino]azolidine-2,5-dione: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(3,4-Dichlorophenyl)-3-[(3-fluorophenyl)amino]azolidine-2,5-dione is unique due to the specific arrangement of its halogen atoms, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H11Cl2FN2O2 |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-fluoroanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H11Cl2FN2O2/c17-12-5-4-11(7-13(12)18)21-15(22)8-14(16(21)23)20-10-3-1-2-9(19)6-10/h1-7,14,20H,8H2 |
InChI Key |
SQFSHIQCANIXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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